3-Amino-6-bromopyrazine-2-carbonitrile

Descripción general

Descripción

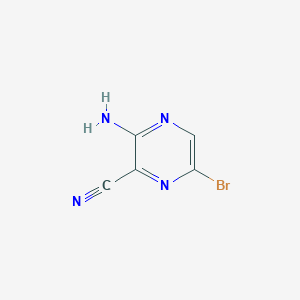

3-Amino-6-bromopyrazine-2-carbonitrile is a chemical compound with the molecular formula C5H3BrN4 and a molecular weight of 199.01 g/mol It is a pyrazine derivative, characterized by the presence of an amino group at the 3-position, a bromine atom at the 6-position, and a nitrile group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-bromopyrazine-2-carbonitrile typically involves the bromination of 3-aminopyrazine-2-carbonitrile. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as acetonitrile, under nitrogen protection . The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-6-bromopyrazine-2-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, or reduced to form corresponding amines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products like 3-amino-6-alkylpyrazine-2-carbonitrile or 3-amino-6-thiopyrazine-2-carbonitrile can be formed.

Oxidation Products: Nitro derivatives such as 3-nitro-6-bromopyrazine-2-carbonitrile.

Reduction Products: Amino derivatives like 3,6-diaminopyrazine-2-carbonitrile.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Role in Drug Synthesis

3-Amino-6-bromopyrazine-2-carbonitrile is primarily recognized as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its derivatives are particularly valuable in the development of anti-cancer and anti-inflammatory agents.

Case Study: Favipiravir Synthesis

Favipiravir, an antiviral medication, has been synthesized using this compound as a precursor. The synthesis involves multiple steps, including the transformation of this compound into various intermediates. For instance, one method reported a six-step synthesis route yielding favipiravir with an overall yield of 33% . This highlights the compound's utility in developing effective therapeutic agents.

Agricultural Chemistry

Enhancing Crop Protection

In agricultural applications, this compound is utilized in formulating agrochemicals aimed at improving crop protection. It exhibits properties that inhibit specific plant pathogens, making it valuable for developing fungicides and herbicides .

Data Table: Agrochemical Applications

| Application Type | Description | Example Compounds |

|---|---|---|

| Fungicides | Inhibit fungal growth | Formulations containing bromopyrazines |

| Herbicides | Control unwanted vegetation | Compounds derived from pyrazine derivatives |

Material Science

Development of Novel Materials

This compound is explored within material science for its potential in creating novel materials such as polymers and coatings. The unique chemical properties of this compound contribute to the durability and resistance of these materials under various environmental conditions .

Research Insights

Recent studies have focused on integrating this compound into polymer matrices to enhance mechanical properties and thermal stability. The results indicate improved performance metrics compared to conventional materials.

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound has been utilized to study enzyme inhibition mechanisms and receptor binding interactions. This compound aids researchers in understanding biological processes related to diseases .

Case Study: Nek2 Kinase Inhibition

Research involving aminopyrazines has shown potential inhibitory effects on the mitotic kinase Nek2, which is implicated in cancer cell proliferation. The structure-activity relationship studies on derivatives of this compound provide insights into optimizing therapeutic efficacy .

Mecanismo De Acción

The mechanism of action of 3-Amino-6-bromopyrazine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromine groups allows for specific interactions with biological macromolecules, potentially leading to therapeutic effects. The nitrile group can also participate in covalent bonding with target proteins, enhancing the compound’s efficacy.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Amino-6-bromopyrazine-2-carboxamide

- 5-Bromo-3-methoxypyrazin-2-amine

- 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

Uniqueness

3-Amino-6-bromopyrazine-2-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a bromine atom allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry. Additionally, its potential biological activities make it a promising candidate for drug development and other applications.

Actividad Biológica

3-Amino-6-bromopyrazine-2-carbonitrile is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including an amino group, a bromine atom, and a cyano group on the pyrazine ring. This compound has garnered attention for its biological activity, particularly in antiviral and antibacterial applications. Below is a detailed exploration of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : CHBrN

Key Functional Groups :

- Amino Group (-NH) : Enhances solubility and reactivity.

- Bromine Atom (Br) : Influences electronic properties and biological interactions.

- Nitrile Group (C≡N) : Potentially participates in covalent bonding with target proteins.

The unique combination of these functional groups allows this compound to interact with various biological macromolecules, potentially leading to therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may act as an enzyme inhibitor , binding to the active sites of enzymes involved in viral replication or bacterial growth. The presence of the bromine atom and the cyano group enhances its binding affinity, potentially leading to improved efficacy against pathogens.

Potential Mechanisms Include:

- Inhibition of Viral RNA Polymerases : Similar compounds have shown efficacy in inhibiting viral enzymes, suggesting that this compound may share this property.

- Antibacterial Activity : Some derivatives exhibit antibacterial properties, which could be explored further for therapeutic applications.

Antiviral Activity

Recent studies have indicated that this compound may function as an antiviral agent. Its structural similarity to known antiviral compounds supports this hypothesis. For example, it has been suggested that this compound could inhibit viral RNA polymerases, although specific studies are ongoing to elucidate these mechanisms.

Antibacterial Properties

Research has also pointed towards the antibacterial potential of this compound. Preliminary data suggest that it may inhibit the growth of certain bacteria, which is crucial for developing new antibiotics in response to rising resistance.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is beneficial:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| 3-Amino-6-chloropyrazine-2-carbonitrile | Chlorine instead of bromine | Similar antiviral activity |

| 3-Amino-pyrazine-2-carboxylic acid | Lacks cyano group | Precursor for various pyrazine derivatives |

| 4-Amino-5-bromopyrimidine | Different ring structure | Exhibits antibacterial properties |

| 5-Bromo-3-methylpyrazin-2-carbonitrile | Methyl substitution at position 3 | Potentially shares similar biological activities |

Case Studies

Several case studies have highlighted the effectiveness of pyrazine derivatives in various biological contexts. For instance:

- Antiviral Studies : In a hamster model infected with Yellow Fever Virus (YFV), a related pyrazine derivative demonstrated significant antiviral properties by improving survival rates and reducing viral titers when administered pre-infection .

- Antibacterial Efficacy : Research on other pyrazines has shown promising results against bacterial strains resistant to conventional antibiotics, suggesting that this compound could be further investigated for similar applications.

Propiedades

IUPAC Name |

3-amino-6-bromopyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4/c6-4-2-9-5(8)3(1-7)10-4/h2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCFWGIRIFRPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453430 | |

| Record name | 3-amino-6-bromopyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17231-51-5 | |

| Record name | 3-amino-6-bromopyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17231-51-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.